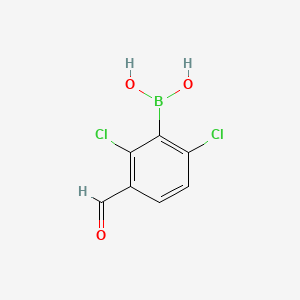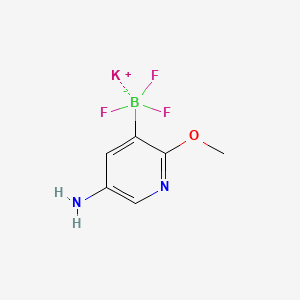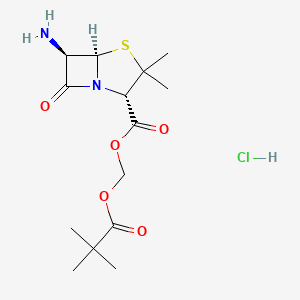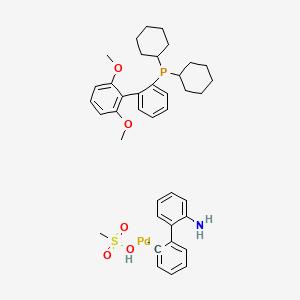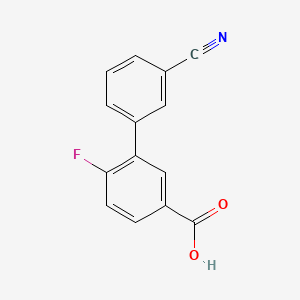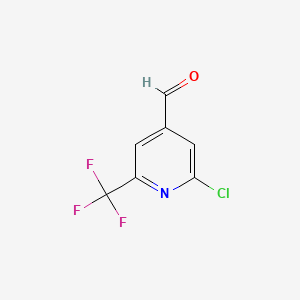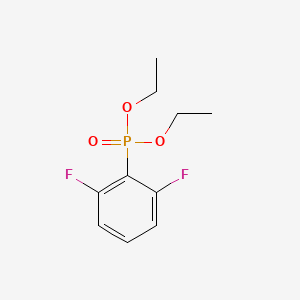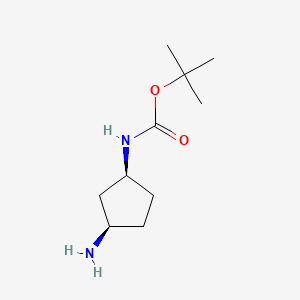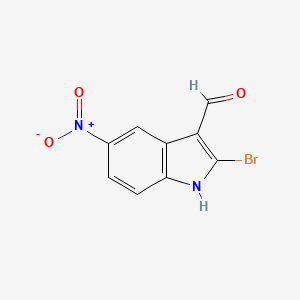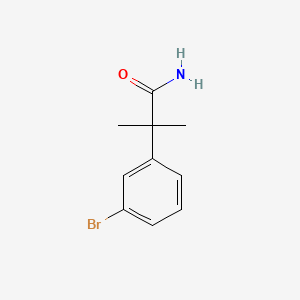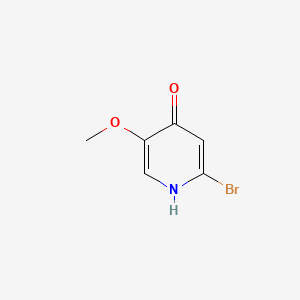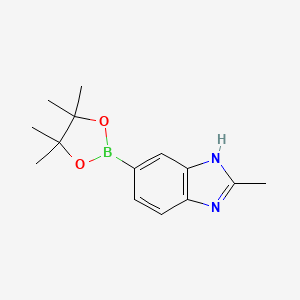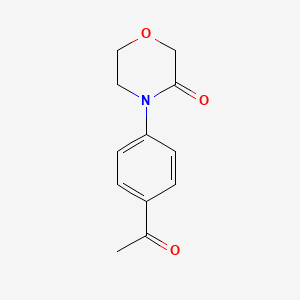
4-(4-Acetylphenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is used in the synthesis of derivatives that have shown high antimicrobial activity . These compounds are of interest for further research due to their potential in treating microbial infections .
Methods of Application or Experimental Procedures
The starting material was 3-hydroxycoumarin. The 4-aryl (4-acetylphenyl) group was introduced using a Meerwein reaction, i.e., arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 . Bromination of the resulting compound in HOAc produced 4-[4-(2-bromoacetyl)phenyl]-3-hydroxy-2H-chromen-2-one . This bromoketone reacted with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline with heating in toluene to form quaternary salts .
Summary of the Results or Outcomes
Several of the target compounds exhibited high antimicrobial activity . This indicates that further research on these compounds is warranted .
Preparation of Rivaroxaban Intermediate
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available resources .
Summary of the Results or Outcomes
The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .
Preparation of 4-(4-Aminophenyl)morpholin-3-one
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .
Methods of Application or Experimental Procedures
The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .
Summary of the Results or Outcomes
Industrial Scale Manufacture of Rivaroxaban Intermediate
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .
Methods of Application or Experimental Procedures
The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .
Summary of the Results or Outcomes
The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .
Preparation of 4-(4-Aminophenyl)morpholin-3-one
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .
Methods of Application or Experimental Procedures
The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .
Summary of the Results or Outcomes
Industrial Scale Manufacture of Rivaroxaban Intermediate
Specific Scientific Field
Summary of the Application
“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .
Methods of Application or Experimental Procedures
The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .
Summary of the Results or Outcomes
The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .
Propriétés
IUPAC Name |
4-(4-acetylphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUIUFXYBZLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697366 |
Source


|
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)morpholin-3-one | |
CAS RN |
1260803-93-7 |
Source


|
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

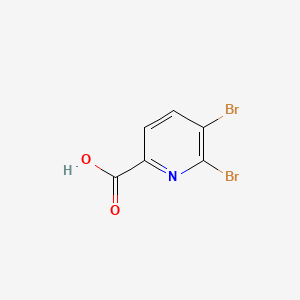
![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
